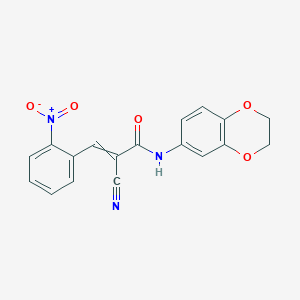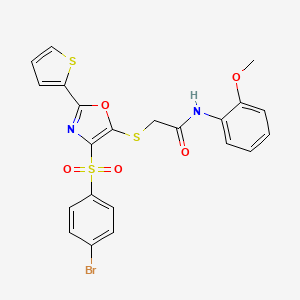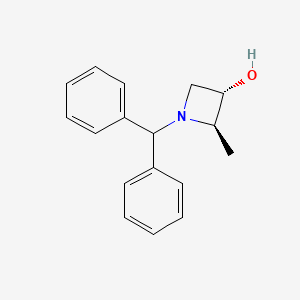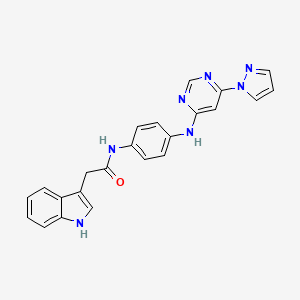
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to "2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide" often involves multi-step chemical reactions that may include nitrile and non-nitrile pyridine product formation from related prop-2-enamides with different reactants. For instance, reactions of similar compounds with methyl 3-oxobutanoate can afford various pyridine and piperidine derivatives, highlighting the synthetic versatility of such frameworks (O'Callaghan et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds akin to "2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide" is often elucidated using X-ray diffraction techniques. These studies reveal intricate details about molecular geometry, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's chemical behavior and reactivity. The structure of related compounds shows significant interactions such as hydrogen bonding, which plays a pivotal role in stabilizing the molecular structure and influencing its physical properties (Saeed, Hussain, & Flörke, 2008).
Chemical Reactions and Properties
The chemical reactivity of "2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide" and related compounds involves various interactions and reactions, including electrophilic intramolecular cyclization and reactions with electrophiles. These processes are influenced by the presence of functional groups such as cyano, nitro, and enamides, which can undergo transformations leading to a wide array of products with potential pharmacological and material applications (Danilyuk et al., 2016).
properties
IUPAC Name |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c19-11-13(9-12-3-1-2-4-15(12)21(23)24)18(22)20-14-5-6-16-17(10-14)26-8-7-25-16/h1-6,9-10H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDMGBKDFLLUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2492201.png)










